molecular formula C17H18N2O3S B1663219 N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-2-oxo-6-quinolinesulfonamide

N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-2-oxo-6-quinolinesulfonamide

Cat. No.: B1663219
M. Wt: 330.4 g/mol
InChI Key: SNFROMRRGGKYTF-UHFFFAOYSA-N
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Description

ML170 is a small molecule drug that has been identified as a stimulant for pyruvate kinase isozymes M1 and M2 (PKM2). This compound has shown potential in the treatment of neoplasms, making it a subject of interest in cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ML170 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.

Industrial Production Methods

In an industrial setting, the production of ML170 would involve scaling up the laboratory synthesis procedures. This includes optimizing the reaction conditions to maximize yield and purity, as well as implementing purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

ML170 undergoes various types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

ML170 has several scientific research applications, particularly in the field of cancer research. It acts as a stimulant for pyruvate kinase isozymes M1 and M2, which play a crucial role in the metabolism of cancer cells . By stimulating these enzymes, ML170 can potentially inhibit the growth of cancer cells and induce apoptosis.

In addition to cancer research, ML170 may have applications in other areas of biology and medicine, such as metabolic disorders and neurodegenerative diseases. Its ability to modulate key metabolic pathways makes it a valuable tool for studying various biological processes.

Mechanism of Action

The mechanism of action of ML170 involves the stimulation of pyruvate kinase isozymes M1 and M2 (PKM2). These enzymes are involved in the glycolytic pathway, which is essential for energy production in cells. By stimulating PKM2, ML170 enhances the conversion of phosphoenolpyruvate to pyruvate, leading to increased energy production and altered metabolic activity in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    ML141: Another PKM2 stimulant with similar effects on cancer cell metabolism.

    ML265: A compound that targets a different enzyme in the glycolytic pathway but has similar applications in cancer research.

Uniqueness

ML170 is unique in its specific targeting of PKM2, which is overexpressed in many types of cancer cells. This selective targeting makes it a promising candidate for cancer therapy, as it can potentially minimize off-target effects and improve therapeutic outcomes.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-11-3-5-14(9-12(11)2)19-23(21,22)15-6-7-16-13(10-15)4-8-17(20)18-16/h3,5-7,9-10,19H,4,8H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFROMRRGGKYTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-2-oxo-6-quinolinesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-2-oxo-6-quinolinesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-2-oxo-6-quinolinesulfonamide
Reactant of Route 4
N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-2-oxo-6-quinolinesulfonamide
Reactant of Route 5
N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-2-oxo-6-quinolinesulfonamide
Reactant of Route 6
N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-2-oxo-6-quinolinesulfonamide

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